molecular formula C8H10BrNS B13314746 N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine

Cat. No.: B13314746
M. Wt: 232.14 g/mol
InChI Key: SSGZHSHMQDMWJA-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol . This compound is characterized by the presence of a bromothiophene moiety attached to a cyclopropanamine group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds .

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine include:

Uniqueness

This compound is unique due to its specific chemical structure, which combines a bromothiophene moiety with a cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H10BrNS/c9-7-3-4-11-8(7)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2

InChI Key

SSGZHSHMQDMWJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=CS2)Br

Origin of Product

United States

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